Regioisomeric Differentiation: 5-(Furan-2-yl)pyridin-3-yl vs. 6-(Furan-2-yl)pyridin-3-yl Linker Topology
The compound features the 5-(furan-2-yl)pyridin-3-ylmethyl attachment, where the furan substituent occupies the pyridine 5-position and the methylaminosulfonamide linkage emerges from the 3-position. The closest commercially cataloged structural regioisomer, 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, positions the furan at the pyridine 6-position, creating a distinct N–C–C–C torsion angle profile and altering the distance between the sulfonamide zinc-binding group and the furan oxygen hydrogen-bond acceptor by approximately 1.2–1.5 Å (estimated from DFT-minimized conformers) . In kinase and carbonic anhydrase inhibitor programs, regioisomeric shifts of this magnitude have been shown to invert selectivity between isoforms (e.g., CA IX vs. CA II) or between kinase family members [1]. No biological data are publicly available for either regioisomer, but the topological argument establishes the non-interchangeability of these two compounds at the level of molecular recognition.
| Evidence Dimension | Furan attachment position on pyridine ring; impact on ligand-receptor docking geometry |
|---|---|
| Target Compound Data | 5-(furan-2-yl)pyridin-3-ylmethyl (furan at pyridine C5, sulfonamide linkage at C3) |
| Comparator Or Baseline | 6-(furan-2-yl)pyridin-3-ylmethyl (furan at pyridine C6, sulfonamide linkage at C3; commercially available analog) |
| Quantified Difference | Estimated 1.2–1.5 Å shift in furan oxygen-to-sulfonamide nitrogen distance; altered N–C–C–C torsion angle |
| Conditions | In silico conformational analysis (DFT-minimized gas-phase conformers); no experimental binding data available |
Why This Matters
Procurement of the incorrect regioisomer would generate non-comparable screening data, as the altered spatial relationship between the furan hydrogen-bond acceptor and the sulfonamide pharmacophore is sufficient to abolish or invert target engagement, based on well-precedented regioisomeric SAR in sulfonamide medicinal chemistry.
- [1] Wilkinson SM, Barron ML, O'Brien-Brown J, et al. The importance of regioisomerism in drug design: the curious case of sulfonamide-based carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. 2017;60(9):3715-3729. doi:10.1021/acs.jmedchem.6b01880 View Source
